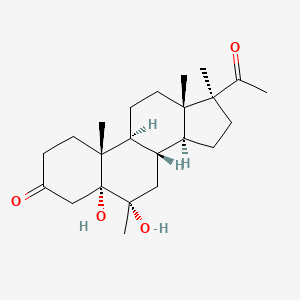
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to modify the surface tension of water, thereby increasing the solubility of oil in water . This compound also improves the stability of emulsions and increases the viscosity of oleaginous systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate typically involves the reaction of dimethylamine with 2-(1-oxotetradecyl)oxyethyl chloride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate has several scientific research applications, including:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in biological studies to investigate its effects on cell membranes and other biological structures.
Medicine: Explored for potential therapeutic applications due to its surfactant properties.
Industry: Utilized in the formulation of cosmetics, detergents, and other industrial products.
Wirkmechanismus
The mechanism of action of Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate involves its interaction with water molecules to reduce surface tension. This enhances the solubility of hydrophobic substances in water. The compound’s molecular targets include cell membranes and other lipid structures, where it can alter membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium chloride: Another quaternary ammonium compound with similar surfactant properties.
Dimethylbis(2-((1-oxooctadecyl)oxy)ethyl)ammonium methyl phosphonate: A closely related compound with slight variations in its chemical structure.
Uniqueness
Dimethylbis(2-((1-oxotetradecyl)oxy)ethyl)ammonium methyl phosphonate is unique due to its specific molecular structure, which imparts distinct surfactant properties. Its ability to enhance the solubility of hydrophobic substances and stabilize emulsions makes it valuable in various applications .
Eigenschaften
CAS-Nummer |
85154-14-9 |
|---|---|
Molekularformel |
C69H139N2O11P |
Molekulargewicht |
1203.8 g/mol |
IUPAC-Name |
dimethyl-bis(2-tetradecanoyloxyethyl)azanium;methyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/2C34H68NO4.CH5O3P/c2*1-5-7-9-11-13-15-17-19-21-23-25-27-33(36)38-31-29-35(3,4)30-32-39-34(37)28-26-24-22-20-18-16-14-12-10-8-6-2;1-5(2,3)4/h2*5-32H2,1-4H3;1H3,(H2,2,3,4)/q2*+1;/p-2 |
InChI-Schlüssel |
WZSMBFPNCWPLFN-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CCCCCCCCCCCCCC(=O)OCC[N+](C)(C)CCOC(=O)CCCCCCCCCCCCC.CP(=O)([O-])[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



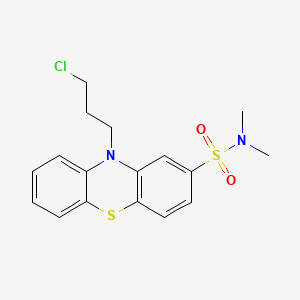

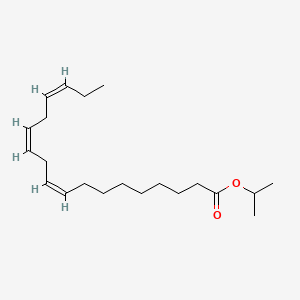


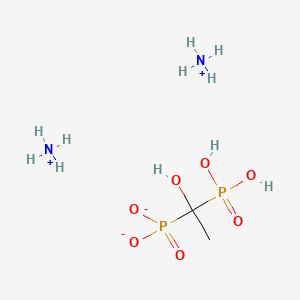

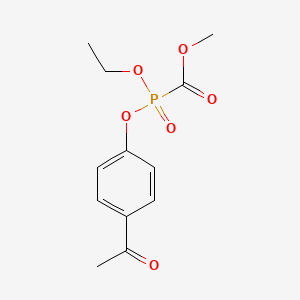

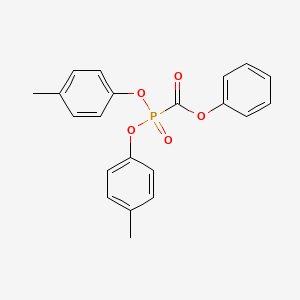
![Ethyl 5,7,7-trimethyl-1-oxaspiro[2.5]oct-4-ene-2-carboxylate](/img/structure/B12683282.png)
![2-[Bis(2-hydroxyethyl)amino]ethanol;2-methylphenol](/img/structure/B12683288.png)
